
1-methyl-3-(1-(2-phenoxyacetyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxy acetamide and its derivatives have been studied for their potential therapeutic applications . Medicinal chemistry combines chemistry and pharmacology to design and develop new pharmaceutical compounds . Many chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects .
Synthesis Analysis
A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols . The synthesized phenoxy compounds were examined for their anti-inflammatory activity and analgesic activity .
Molecular Structure Analysis
The molecular structure of these compounds is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of 1-phenylethylamine with substituted phenols .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure and the specific physicochemical properties of the functional groups present .
Aplicaciones Científicas De Investigación
Molecular Interactions and Structural Analysis
Research on biologically active derivatives of 1,2,4-triazoles, including similar compounds, focuses on the synthesis and structural characterization. Studies reveal the presence of various intermolecular interactions in crystalline solids, such as C-H…F, C-H…S, and C-H…N, among others. These interactions play a crucial role in molecular packing and are evaluated through computational procedures, offering insights into the design and optimization of new compounds with desired physical and chemical properties (Shukla et al., 2017).
Pharmacological Evaluations
Several studies have synthesized and evaluated novel triazole derivatives for their antibacterial and antifungal activities. New series of compounds have been characterized and shown significant biological activity against various microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Synthesis of Bicyclic Derivatives
Research into the chemistry of polyazaheterocyclic compounds, including 1,2,4-triazoles, explores condensation reactions and new types of rearrangements. These studies contribute to the development of new synthetic methodologies that can be applied to the synthesis of structurally complex and biologically significant molecules (Sutherland, Tennant, & Vevers, 1973).
Crystal Structures of Derivatives
The crystal structures of related derivatives have been determined, revealing differences in conformation and intermolecular interactions. Such studies are essential for understanding the structural basis of the biological activity and physicochemical properties of these compounds, which can guide the design of new drugs and materials (Raghuvarman et al., 2014).
Anticancer and Antioxidant Activities
Compounds with similar structures have been synthesized and evaluated for their anticancer and antioxidant activities. These studies not only contribute to the discovery of new therapeutic agents but also enhance our understanding of the molecular mechanisms underlying their biological activities. For instance, certain derivatives have been found to exhibit significant activity against bone cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Lv et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-5-[1-(2-phenoxyacetyl)piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-24-22(28)26(18-10-4-2-5-11-18)21(23-24)17-9-8-14-25(15-17)20(27)16-29-19-12-6-3-7-13-19/h2-7,10-13,17H,8-9,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJHJTMDZCKISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)COC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1-(2-phenoxyacetyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[Benzyl(ethyl)amino]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2577612.png)
![6-(2-Bromo-ethyl)-1,3-dimethyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2577613.png)
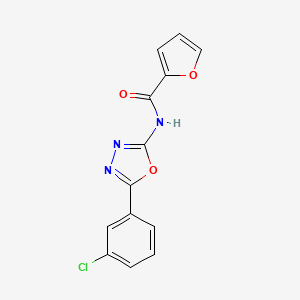
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2577617.png)
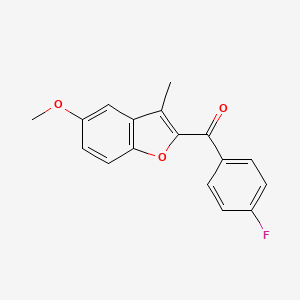
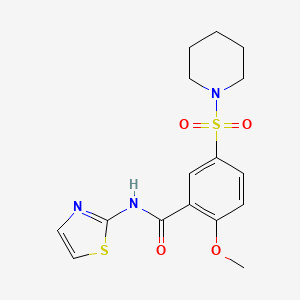
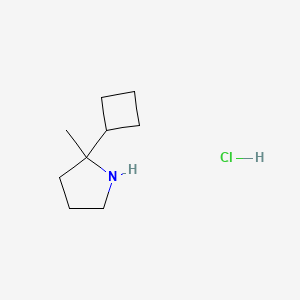
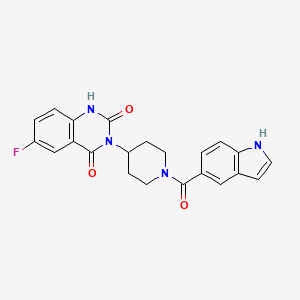
![[(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol](/img/structure/B2577626.png)
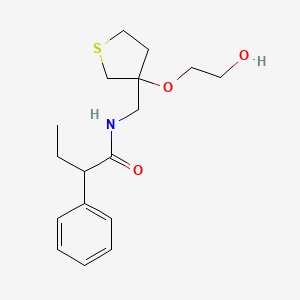
![N-(3,4-dimethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2577630.png)
![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2577631.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2577633.png)
![1-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2577634.png)